Z-Glu(otbu)-ome

Vue d'ensemble

Description

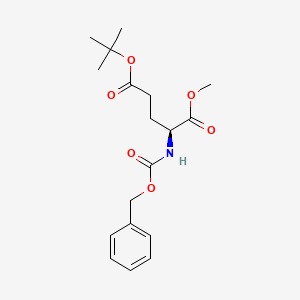

Z-Glu(otbu)-ome, also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is primarily used as a protecting group for the carboxyl group of glutamic acid in peptide synthesis. Its chemical formula is C17H23NO6, and it has a molecular weight of 337.37 g/mol .

Méthodes De Préparation

The synthesis of Z-Glu(otbu)-ome typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The process begins with the reaction of glutamic acid with benzyl alcohol in the presence of an esterification catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent, often dichloromethane, at room temperature. After the initial reaction, tert-butyl alcohol is added, and the mixture is stirred for several hours. The product is then purified through filtration or extraction .

Analyse Des Réactions Chimiques

Z-Glu(otbu)-ome undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

Z-Glu(otbu)-ome is primarily investigated for its role as a peptidyl fluoromethyl ketone (PFMK), which has shown promise in inhibiting caspases—enzymes critical in the apoptosis pathway. Research indicates that this compound can protect neurons from ischemic injury and reduce myocardial ischemia-reperfusion injury by attenuating cardiomyocyte apoptosis .

Case Studies

- Neuroprotection : In studies involving rat models, this compound demonstrated significant neuroprotective effects against excitotoxicity induced by glutamate receptor agonists like AMPA and NMDA .

- Cardiovascular Applications : Administration of this compound at a concentration of 0.1 μM reduced infarct size significantly in myocardial ischemia-reperfusion models, highlighting its potential in cardiac therapies .

Polymer Science

Synthesis of Zwitterionic Polymers

this compound serves as a building block for synthesizing zwitterionic polymers with specific cellular interactions. These polymers exhibit high cytocompatibility and can be tailored for targeted drug delivery systems, particularly in cancer therapy .

Data Table: Properties of this compound-Derived Polymers

| Property | Value | Significance |

|---|---|---|

| Cytocompatibility | High | Suitable for biomedical applications |

| Charge | Slightly negative | Enhances specificity to target cells |

| Polymer Backbone Chemistry | Varied (acrylate, methacrylate) | Affects cellular association and specificity |

Biochemical Research

Metabolomics Applications

this compound is utilized in metabolomic studies to analyze metabolic pathways influenced by probiotics and prebiotics. The compound's ability to modulate metabolic activities aids researchers in understanding host physiological changes .

Case Studies in Metabolomics

- Probiotic Interaction : Studies employing this compound have illustrated its role in modulating gut microbiota and metabolic profiles, providing insights into the biological mechanisms underlying gut health .

- Targeted Metabolomics : The compound has been incorporated into targeted metabolomics approaches to improve the understanding of specific metabolic pathways affected by dietary interventions .

Mécanisme D'action

The primary mechanism of action of Z-Glu(otbu)-ome involves its role as a protecting group. By esterifying the carboxyl group of glutamic acid, it prevents unwanted side reactions during peptide synthesis. This protection is crucial for the selective formation of peptide bonds. The compound interacts with amino and carboxyl groups in amino acids and biomolecules, ensuring the integrity of the desired peptide sequence .

Comparaison Avec Des Composés Similaires

Z-Glu(otbu)-ome is similar to other glutamic acid derivatives used as protecting groups, such as:

Fmoc-Glu(otbu): Another protecting group used in peptide synthesis, which offers different stability and removal conditions.

Boc-Glu(otbu): Provides similar protection but has different solubility and reactivity properties.

Cbz-Glu(otbu): Similar to this compound but with variations in the protecting group structure

Each of these compounds has unique properties that make them suitable for specific applications in peptide synthesis and other chemical processes.

Activité Biologique

Z-Glu(otbu)-ome, also known as Z-glutamic acid tert-butyl ester, is a derivative of glutamic acid that plays a significant role in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of C14H17NO6 and a molecular weight of approximately 295.29 g/mol. The compound features a tert-butyl ester group that provides stability during chemical reactions.

- Uses : It is primarily utilized as a protecting group for the amino group of glutamic acid in peptide synthesis. This protection is crucial for preventing unwanted side reactions during the formation of peptides.

Target Interactions : this compound interacts with various enzymes, notably pepsin, which facilitates the study of enzyme-substrate interactions. This interaction aids in understanding enzyme specificity and mechanisms.

Biochemical Pathways : The compound is involved in the biosynthesis of oleosides and plays a role in the glutamine metabolic pathway. Its activity can influence cellular processes related to protein folding and enzyme function.

Biological Activity

This compound exhibits biological activity primarily through its role as an intermediate in peptide synthesis. Peptides synthesized from this compound can have diverse biological functions, including:

- Enzyme Regulation : Peptides derived from this compound can modulate enzyme activity and participate in various metabolic pathways.

- Therapeutic Applications : The compound's derivatives are being explored for their potential in drug development, particularly in creating peptide-based therapeutics.

Case Studies

- Peptide Synthesis Efficiency :

-

Enzyme Interaction Studies :

- Research indicated that this compound could be used to probe the specificity of pepsin. The interactions provided insights into the enzyme's mechanisms, which are vital for understanding digestive processes and potential therapeutic interventions.

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to other similar compounds:

| Compound Name | Structure Similarity | Unique Features | Primary Application |

|---|---|---|---|

| This compound | Contains a protected glutamic acid | tert-butyl ester protection | Peptide synthesis |

| Z-Glu-OMe | Methyl ester derivative | Commonly used as a building block | Drug development |

| Glu(OMe)2-litorin | γ-methyl ester of glutamic acid | Specific biological activity related to frog peptides | Biochemical research |

Propriétés

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSLIYSWUEHJT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153531 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-41-9 | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.